3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of an allyl amine with a suitable precursor, followed by cyclization and functional group modifications to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups onto the pteridine ring .
Scientific Research Applications
3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
6-substituted pteridine-2,4,7(1H,3H,8H)-triones: These compounds share a similar pteridine core structure and have been studied for their biological activities.
Pteridine analogs: Various pteridine analogs have been evaluated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl and amino groups contribute to its reactivity and potential interactions with biological targets, setting it apart from other pteridine derivatives .
Properties
Molecular Formula |
C13H11N5O2 |
---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
8-amino-3-prop-2-enyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H11N5O2/c1-2-5-18-12(19)10-11(17-13(18)20)16-9-6-7(14)3-4-8(9)15-10/h2-4,6H,1,5,14H2,(H,16,17,20) |
InChI Key |
LXDHBPMLOFNURY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=NC3=C(C=C(C=C3)N)N=C2NC1=O |
Origin of Product |
United States |
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